molecular formula C10H20O2Si B6166001 1-[(tert-butyldimethylsilyl)oxy]but-3-yn-2-ol CAS No. 168065-22-3

1-[(tert-butyldimethylsilyl)oxy]but-3-yn-2-ol

Cat. No.: B6166001
CAS No.: 168065-22-3
M. Wt: 200.4
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Description

1-[(tert-Butyldimethylsilyl)oxy]but-3-yn-2-ol is a chemical compound with the molecular formula C9H18OSi. It is commonly used in organic synthesis, particularly as a protecting group for hydroxyl functionalities due to its stability under various reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butyldimethylsilyl)oxy]but-3-yn-2-ol typically involves the reaction of 2-butyn-1-ol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same reactants and conditions but utilizes larger reactors and more efficient mixing and temperature control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butyldimethylsilyl)oxy]but-3-yn-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(tert-butyldimethylsilyl)oxy]but-3-yn-2-ol primarily involves its role as a protecting group. The tert-butyldimethylsilyl group stabilizes the hydroxyl functionality, preventing unwanted reactions during synthetic processes. The stability is due to the formation of a strong Si-O bond and the steric hindrance provided by the bulky tert-butyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-Butyldimethylsilyl)oxy]but-3-yn-2-ol is unique due to its specific structure, which combines the stability of the tert-butyldimethylsilyl group with the reactivity of the alkyne functionality. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of hydroxyl groups are required .

Properties

CAS No.

168065-22-3

Molecular Formula

C10H20O2Si

Molecular Weight

200.4

Purity

95

Origin of Product

United States

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